molecular formula C6H10O2 B075272 2-Methyl-4-pentenoic acid CAS No. 1575-74-2

2-Methyl-4-pentenoic acid

Cat. No. B075272
CAS RN: 1575-74-2
M. Wt: 114.14 g/mol
InChI Key: HVRZYSHVZOELOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-methyl-4-pentenoic acid has been explored through various methods. Improved synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester, an important intermediate for pyrethroids pesticides, has been achieved using 3-methyl-2-buten-1-ol and trimethyl orthoacetate through Claisen rearrangement and transesterification reaction, achieving an 85.5% yield with 99.2% purity (Peng Chu-he, 2012). Additionally, electrochemical carboxylation has been used for the synthesis of 3-methylene-4-pentenoic acid from 2-bromomethyl-1,4-dibromo-2-butene, showcasing an alternative route with a 57% yield (H. Senboku et al., 1998).

Molecular Structure Analysis

Studies have been conducted to understand the molecular structure and intramolecular interactions of compounds related to 2-methyl-4-pentenoic acid. For example, research on 4-methylamino-3-penten-2-one explored its intramolecular hydrogen bond and vibrational frequencies, providing insight into the structural characteristics that may influence the chemical behavior of 2-methyl-4-pentenoic acid derivatives (H. Raissi et al., 2005).

Chemical Reactions and Properties

2-Methyl-4-pentenoic acid and its analogs participate in various chemical reactions, underlining their versatility. For instance, the dianion of 2-(methylthio)-4-pentenoic acid has proven to be a useful reagent for the preparation of 5-methylene-2(5H)-furanones, demonstrating the compound's applicability in synthesizing heterocyclic structures (Kazuhiko Tanaka et al., 1982).

Scientific Research Applications

  • Photoisomerization in α, β-Unsaturated Carboxylic Acids : 4-Methyl-2-(E)-pentenoic acid undergoes quantitative transformation into β,γ-unsaturated isomers upon irradiation at 254 nm. This demonstrates its potential application in photochemical processes (Biot, Keukeleire, & Verzele, 2010).

  • Synthesis of Organic Compounds : 3-Methylene-4-pentenoic acid has been synthesized via electrochemical carboxylation, showcasing its utility in organic synthesis. It serves as a diene in aqueous intermolecular Diels-Alder reactions (Senboku et al., 1998).

  • Infrared Studies on Amino Acids and Their Metal Complexes : The infrared spectra of 2-amino-4-pentenoic acid and its metal complexes provide insights into the structural properties of unsaturated amino acids (Moreno, Dittmer, & Quagliano, 1960).

  • Synthesis of Pesticide Intermediates : 3,3-Dimethyl-4-pentenoic acid methyl ester is a key intermediate in the synthesis of pyrethroid pesticides, illustrating its importance in the agricultural chemicals industry (Peng, 2012).

  • Preparation of Polyester Building Blocks from Pentoses : Trans-2,5-dihydroxy-3-pentenoic acid methyl ester, derived from pentoses using tin-containing silicates, is used for co-polymerization, showing its potential in polymer chemistry (Elliot et al., 2017).

  • Reducing Teratogenic Activity in Valproate-Related Carboxylic Acids : Novel compounds derived from 4-methyl-2-n-propyl-4-pentenoic acid demonstrate reduced teratogenic activity while retaining anticonvulsant effects, indicating medical applications (Bojic, Elmazar, Hauck, & Nau, 1996).

Safety And Hazards

2-Methyl-4-pentenoic acid is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, spray, mist, or vapors. After handling, it is advised to wash hands thoroughly. Protective clothing, eye protection, and face protection should be worn while handling this compound .

Future Directions

While there are no explicit future directions mentioned in the available resources, the compound’s use in flavor enhancement and its potential in polymerization reactions suggest areas for further exploration .

properties

IUPAC Name

2-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRZYSHVZOELOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883698
Record name 4-Pentenoic acid, 2-methyl-
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

195.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-4-pentenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031158
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, slightly soluble in water, soluble in alcohol and most fixed oils
Record name 2-Methyl-4-pentenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031158
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Methyl-4-pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/356/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.92
Record name 2-Methyl-4-pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/356/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methyl-4-pentenoic acid

CAS RN

1575-74-2
Record name 2-Methyl-4-pentenoic acid
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Record name 2-Methyl-4-pentenoic acid
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Record name 4-Pentenoic acid, 2-methyl-
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Record name 4-Pentenoic acid, 2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpent-4-en-1-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.914
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Record name 2-METHYL-4-PENTENOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Methyl-4-pentenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031158
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
GF Koser, JS Lodaya, DG Ray… - Journal of the American …, 1988 - ACS Publications
… Similar treatment of 2- methyl-4-pentenoic acid with 4a gave 6b as a mixture (ca. to 1.4:1) of diastereomers (NMR analysis). The structural relationship of 6a and 6b to the pentofuranose-…
Number of citations: 84 pubs.acs.org
L Ye, H Wu, X Zhang, J Zhou, F Cao… - Chinese Journal of …, 2009 - sioc-journal.cn
… The reaction of BPB-Ni(II)-Ala with 1,3-dibromopropane yielded an S-2-amino-2methyl-4-pentenoic acid complex, which was then hydrolyzed to S-2-amino-2-methyl-4-pentenoic acid. …
Number of citations: 2 sioc-journal.cn
SD Cox, TE Gier, GD Stucky… - Journal of the American …, 1988 - ACS Publications
… Similar treatment of 2- methyl-4-pentenoic acid with 4a gave 6b as a mixture (ca. to 1.4:1) of diastereomers (NMR analysis). The structural relationship of 6a and 6b to the pentofuranose-…
Number of citations: 270 pubs.acs.org
M Zhu, NB Sun, H Li, J Yan - Journal of Heterocyclic Chemistry, 2010 - Wiley Online Library
… that 4-pentenoic acid (2a), 2-methyl-4-pentenoic acid (2b), 3-… found that when 2-methyl-4-pentenoic acid was treated with … camphorsulfonylactons: when 2-methyl-4-pentenoic acid (2b) …
Number of citations: 3 onlinelibrary.wiley.com
O Kitagawa, T Sato, T Taguchi - Chemistry letters, 1991 - journal.csj.jp
… Iodolactonization of2-hydroxy-2-methyl-4-pentenoic acid 1a under standard conditions brought about the formation of y-lactone 2a in low stereoselectivity (I)/CH3CN, cis/trans = 1.3; I./…
Number of citations: 17 www.journal.csj.jp
J Oda, T Igarashi, Y Inouye - Bulletin of the …, 1976 - repository.kulib.kyoto-u.ac.jp
… This was immediately converted without purification by silver oxide oxidation into (+)-2-methyl-4pentenoic acid (4, 7.18 g, 63% yield, bp 110-112C (30 Torr), [a]D5 3.6 (c, 0.356; McOH)) …
Number of citations: 5 repository.kulib.kyoto-u.ac.jp
JJ Wurth, NR Blumenthal, VP Shastri - PLoS One, 2014 - journals.plos.org
… The synthesis of three different oligo(ethylene glycol) functionalized epoxide monomers derived from 2-methyl-4-pentenoic acid, and their copolymerization with ε-caprolactone (CL) to …
Number of citations: 19 journals.plos.org
Y Zhang, A Zhao, C Hu, R Zhang, H Lu, Y Shen, J Liu… - Metabolomics, 2017 - Springer
… Compared with AA carriers, the concentrations of two saturated fatty acids (lauric acid and 2-methyl-4-pentenoic acid) and one omega-6 fatty acid (adrenic acid) were lower in both AC …
Number of citations: 1 link.springer.com
TE Smith, DP Richardson, GA Truran… - Journal of chemical …, 2008 - ACS Publications
… Chromatographic purification followed by hydrolytic cleavage of the auxiliary using LiOH/H 2 O 2 gives 2-methyl-4-pentenoic acid in high enantiomeric purity. This exercise gives …
Number of citations: 21 pubs.acs.org
SHH Younes, F Tieves, D Lan, Y Wang, P Süss… - …, 2020 - Wiley Online Library
… 4-pentenoic acid and bromolactonization of 2-methyl-4-pentenoic acid at 10 mmol scale. 0.9, … g (30 %) of hydroxylactone in the case of bromolactonization of 2-methyl-4-pentenoic acid. …

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